Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 2,5-diethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of diethyl malonate with ethyl 2-bromo-2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the spiro compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro structure and the presence of ethyl groups at the 2 and 5 positions. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-10-7-8-12(9-10)13(5-2,16-12)11(14)15-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
UQNIVHONWBNLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(CC)C(=O)OCC |
Origin of Product |
United States |
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